molecular formula C7H11NO4S B1278279 4-(2-hydroxypropan-2-yl)furan-2-sulfonamide CAS No. 210827-34-2

4-(2-hydroxypropan-2-yl)furan-2-sulfonamide

Cat. No.: B1278279
CAS No.: 210827-34-2
M. Wt: 205.23 g/mol
InChI Key: RZNNEQHIXCRCKM-UHFFFAOYSA-N
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Description

4-(2-hydroxypropan-2-yl)furan-2-sulfonamide is a chemical compound with the molecular formula C7H11NO4S and a molecular weight of 205.23 g/mol It is characterized by the presence of a furan ring, a sulfonamide group, and a hydroxyisopropyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-hydroxypropan-2-yl)furan-2-sulfonamide typically involves the reaction of furan derivatives with sulfonamide precursors under specific conditions. One common method includes the use of sulfonyl chlorides and amines in the presence of a base to form the sulfonamide linkage . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-(2-hydroxypropan-2-yl)furan-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-(2-hydroxypropan-2-yl)furan-2-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-hydroxypropan-2-yl)furan-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors and inhibit their activity. This interaction can disrupt biological pathways and exert therapeutic effects .

Comparison with Similar Compounds

  • 4-(2-hydroxypropan-2-yl)furan-2-sulfonamide5-methyl-
  • 2-Furansulfonamide, N-[[[4-chloro-2,6-bis(1-methylethyl)phenyl]amino]carbonyl]-4-(1-hydroxy-1-methylethyl)-

Comparison: Compared to its analogs, 4-(2-hydroxypropan-2-yl)furan-2-sulfonamide is unique due to its specific substituents, which can influence its reactivity and biological activity. The presence of the hydroxyisopropyl group can enhance its solubility and interaction with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

4-(2-hydroxypropan-2-yl)furan-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO4S/c1-7(2,9)5-3-6(12-4-5)13(8,10)11/h3-4,9H,1-2H3,(H2,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZNNEQHIXCRCKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=COC(=C1)S(=O)(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20436448
Record name 2-Furansulfonamide, 4-(1-hydroxy-1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20436448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210827-34-2
Record name 2-Furansulfonamide, 4-(1-hydroxy-1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20436448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-hydroxypropan-2-yl)furan-2-sulfonamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
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Q & A

Q1: How does the hydroxylation of MCC950 to form R-(+)-N-((1-hydroxy-1,2,3,5,6,7-hexahydro-s-indacen-4-yl)carbamoyl)-4-(2-hydroxypropan-2-yl)furan-2-sulfonamide (2a) impact its ability to inhibit the NLRP3 inflammasome?

A1: The research demonstrates that the hydroxylation of MCC950 to form metabolite 2a significantly reduces its inhibitory activity against the NLRP3 inflammasome. Specifically, metabolite 2a was found to be 170-fold less potent than MCC950 in inhibiting NLRP3-induced IL-1β production in human monocyte-derived macrophages. [] This suggests that the presence of the hydroxyl group on the 1,2,3,5,6,7-hexahydro-s-indacene moiety of MCC950 is crucial for its interaction with the NLRP3 inflammasome and subsequent inhibitory activity.

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